molecular formula C8H7ClN2O2S B13262008 Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride

Cat. No.: B13262008
M. Wt: 230.67 g/mol
InChI Key: WJAZGCBJFZKPMX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl chloride (: 1016724-48-3 ) is a high-value chemical building block with the molecular formula C 8 H 7 ClN 2 O 2 S and a molecular weight of 230.67 g/mol . This compound features a reactive sulfonyl chloride group attached to the imidazopyridine scaffold, a privileged structure in medicinal chemistry. Its primary research application lies in its role as a versatile electrophilic coupling agent, readily undergoing reactions with nucleophiles to form sulfonamides and sulfonate esters. The unique value of this reagent stems from the combination of its reactive handle and the distinct physicochemical properties conferred by the imidazo[1,2-a]pyridine core. This heteroaromatic system is isosteric with natural purines, making derivatives of significant interest in pharmaceutical and agrochemical research for constructing targeted libraries. Researchers can utilize this sulfonyl chloride to efficiently introduce the imidazopyridine-sulfonyl motif into larger molecules, a strategy often employed in the development of protease inhibitors, kinase inhibitors, and other biologically active small molecules. The compound is related to other research tools like Imidazo[1,2-a]pyridine-2-sulfonyl chloride and its sulfonyl fluoride analog , offering a distinct reactivity profile for selective covalent modification strategies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2

InChI Key

WJAZGCBJFZKPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally benign solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Scientific Research Applications

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride with three structurally related compounds, focusing on chemical properties, applications, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Solubility (Experimental) Primary Applications
This compound Not provided C₈H₇ClN₂O₂S 230.67 g/mol Sulfonyl chloride, imidazole Polar aprotic solvents (e.g., DMF) Sulfonamide synthesis, drug intermediates
2-(Chloromethyl)-imidazo[1,2-a]pyridine 57892-76-9 C₈H₇ClN₂ 166.61 g/mol Chloromethyl, imidazole Low in water; soluble in DCM Pharmaceutical intermediates
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride 52687-85-1 C₇H₇ClN₂O 186.60 g/mol Ketone, hydrochloride salt Water (due to salt form) Bioactive intermediates
Imidazo[1,2-a]pyrimidin-2-ylmethanamine 843609-02-9 C₇H₈N₄ 148.17 g/mol Primary amine, pyrimidine Moderate in polar solvents Kinase inhibitors, biochemical probes

Structural and Functional Differences

  • Core Heterocycle : While this compound contains a pyridine ring, Imidazo[1,2-a]pyrimidin-2-ylmethanamine features a pyrimidine core, altering electronic properties and hydrogen-bonding capacity .
  • Functional Groups : The sulfonyl chloride group in the target compound contrasts with the chloromethyl group in 2-(Chloromethyl)-imidazo[1,2-a]pyridine, resulting in distinct reactivity (e.g., nucleophilic substitution vs. sulfonamide formation) .
  • Solubility : The hydrochloride salt form of Imidazo[1,2-a]pyridin-2(3H)-one enhances aqueous solubility compared to the neutral, hydrophobic sulfonyl chloride derivative .

Biological Activity

Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyridine core, known for its ability to interact with various biological targets. The synthesis typically involves:

  • Formation of the Imidazo[1,2-a]pyridine Core : Cyclization of a pyridine derivative with an imidazole precursor.
  • Introduction of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide group.

This unique structure enhances its reactivity and potential applications in drug development .

Biological Activities

This compound exhibits various biological activities:

  • Antiviral Properties : Recent studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit viral entry by interacting with key receptors such as ACE2 and spike proteins. A notable compound showed an affinity of -9.1 kcal/mol towards ACE2, indicating strong potential as an antiviral agent against SARS-CoV-2 .
  • Inhibition of ENPP1 : Research has highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which regulates immune responses. Inhibitors of ENPP1 have shown promise in cancer immunotherapy by enhancing the immune response .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The sulfonamide group enhances binding affinity to enzymes or receptors, allowing modulation of biological pathways. For instance, the compound's ability to inhibit ENPP1 leads to increased activation of the cGAS-STING pathway, crucial for immune response .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to various targets involved in disease processes, showcasing its potential as a lead compound for drug development .

Case Studies and Research Findings

Several studies illustrate the compound's biological activity:

StudyFindings
Antiviral Activity Demonstrated strong binding to ACE2 and spike proteins (-9.1 kcal/mol) indicating potential as an antiviral agent against SARS-CoV-2 .
ENPP1 Inhibition Compound showed IC50 values ranging from 5.70 to 9.68 nM against ENPP1, enhancing immune responses in cancer models .
Pharmacokinetic Properties In vivo studies indicated favorable pharmacokinetics and enhanced antitumor efficacy when combined with anti-PD-1 antibodies .

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